2-Methyl-3-(2-phenyl-2-propanyl)pyridine
Description
2-Methyl-3-(2-phenyl-2-propanyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a bulky 2-phenyl-2-propanyl substituent at the 3-position. These compounds often serve as ligands for nicotinic acetylcholine receptors (nAChRs) or metabotropic glutamate receptors (mGluRs), with applications in neuroprotection, cognition enhancement, and disease modulation .
Properties
CAS No. |
780801-44-7 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methyl-3-(2-phenylpropan-2-yl)pyridine |
InChI |
InChI=1S/C15H17N/c1-12-14(10-7-11-16-12)15(2,3)13-8-5-4-6-9-13/h4-11H,1-3H3 |
InChI Key |
KCTFJCVUGQCVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]
- Structure : Features a 2-methylpyridine core with a 3-(pyrrolidinylmethoxy) substituent.
- Pharmacology : Acts as a selective α4β2 nAChR agonist (Ki = 16 nM) with partial agonist activity at other nAChR subtypes. Demonstrates neuroprotective effects (EC50 = 3–10 μM in cortical cultures) and enhances acetylcholine release (EC50 = 3 μM) .
- Key Data :
SIB-1893 [(E)-2-Methyl-6-(2-phenylethenyl)pyridine]
- Structure : A 2-methylpyridine derivative with a phenylethenyl substituent at the 6-position.
- Pharmacology: Noncompetitive mGluR5 antagonist (IC50 = 0.29 μM) with additional NMDA receptor inhibition at higher concentrations. Reduces neuronal injury in trauma models .
- Key Data :
MPEP [2-Methyl-6-(phenylethynyl)-pyridine]
- Structure : Contains a 2-methylpyridine core and a phenylethynyl group at the 6-position.
- Pharmacology : Potent mGluR5 antagonist (IC50 < 1 μM) and NMDA receptor modulator. Improves motor recovery post-traumatic brain injury in vivo .
- Key Data :
Pharmacological Profiles
Key Observations :
- Substituent Impact : Bulky groups at the 3-position (e.g., 2-phenyl-2-propanyl in the target compound vs. pyrrolidinylmethoxy in ABT-089) influence receptor selectivity. ABT-089’s pyrrolidine moiety enhances α4β2 nAChR affinity, while SIB-1893’s phenylethenyl group favors mGluR5 antagonism .
- Neuroprotection : Compounds like MPEP and SIB-1893 show dual mechanisms (mGluR5 antagonism + NMDA inhibition), whereas ABT-089 relies on nAChR activation .
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
